REACTION_CXSMILES
|
C[N:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[N:4][C:3]1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:16].P(Cl)(Cl)(Cl)=O.C([O-])([O-])=O.[Na+].[Na+]>CO.O>[Cl:16][C:3]1[N:4]=[CH:5][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:7][N:2]=1 |f:3.4.5|
|
Name
|
1-methyl-5-(2-pyridinyl)-2(1H)pyrimidone
|
Quantity
|
8.994 g
|
Type
|
reactant
|
Smiles
|
CN1C(N=CC(=C1)C1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
2.156 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
POCl3 was distilled out under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
ice-water was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed with 15% NaCl solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled out under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with 15% NaCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled out under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C=N1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |